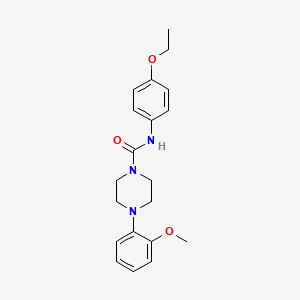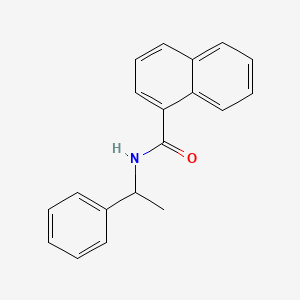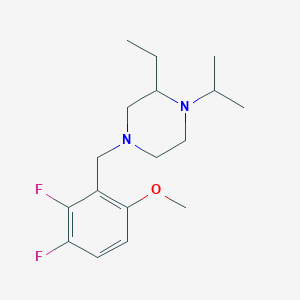![molecular formula C26H26Cl3NO2 B5258487 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B5258487.png)
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a phenylprop-2-enyl group, and a dimethoxy-substituted isoquinoline core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
The synthesis of 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the phenylprop-2-enyl group. The synthetic route typically starts with the preparation of the isoquinoline core through a Pictet-Spengler reaction, followed by selective chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the introduction of the phenylprop-2-enyl group through a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or alcohols.
科学研究应用
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: This compound shares the chlorinated phenyl group but differs in the presence of a piperazine ring instead of the isoquinoline core.
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar chlorinated phenyl group but includes a pyrazole ring and a nitrophenyl group.
5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound also contains a chlorinated phenyl group but features a pyrazole ring with an amino and carbonitrile substituent.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO2.ClH/c1-30-24-15-19-11-12-29(17-22(28)13-18-7-4-3-5-8-18)26(23(19)16-25(24)31-2)20-9-6-10-21(27)14-20;/h3-10,13-16,26H,11-12,17H2,1-2H3;1H/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMBGOKQMRENK-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC(=CC3=CC=CC=C3)Cl)C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(N(CCC2=C1)C/C(=C/C3=CC=CC=C3)/Cl)C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5258416.png)
![2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid](/img/structure/B5258421.png)
![1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5258423.png)
![ethyl 4-[5-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B5258430.png)
![1-ethyl-N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-5-carboxamide](/img/structure/B5258438.png)
![N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5258439.png)
![N-(4-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5258449.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B5258457.png)


![[3-(2-phenoxyethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5258480.png)
![2-methoxy-3-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B5258483.png)
![5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5258486.png)
